BenchChemオンラインストアへようこそ!

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide

Lipophilicity Membrane permeability 5-Nitroimidazole SAR

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0) is a synthetic nitroimidazole-benzamide conjugate (C13H14N4O3, MW 274.28 g·mol⁻¹) belonging to the 5-nitroimidazole class. The compound combines the 2-methyl-5-nitroimidazole pharmacophore—the core of metronidazole—with a benzamide moiety via an ethyl linker, forming a secondary amide bond distinct from the ester linkage present in metronidazole benzoate.

Molecular Formula C13H14N4O3
Molecular Weight 274.28 g/mol
CAS No. 55455-18-0
Cat. No. B15218967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide
CAS55455-18-0
Molecular FormulaC13H14N4O3
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCNC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H14N4O3/c1-10-15-9-12(17(19)20)16(10)8-7-14-13(18)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,18)
InChIKeyWYBRZOBLOVHIOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0): Physicochemical Identity & Reference Standard Provenance


N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0) is a synthetic nitroimidazole-benzamide conjugate (C13H14N4O3, MW 274.28 g·mol⁻¹) belonging to the 5-nitroimidazole class [1]. The compound combines the 2-methyl-5-nitroimidazole pharmacophore—the core of metronidazole—with a benzamide moiety via an ethyl linker, forming a secondary amide bond distinct from the ester linkage present in metronidazole benzoate [2]. Physicochemical profiling reveals an experimental LogP of 1.16 and a topological polar surface area (tPSA) of 96.23 Ų [1]. The compound was originally sourced from Janssen Pharmaceutica N.V. and is fully characterized by ¹H/¹³C NMR, FTIR, and UV-Vis reference spectra deposited in the Wiley KnowItAll spectral library, establishing it as a verifiable reference standard [3].

Why Metronidazole, Metronidazole Benzoate, and Other 5-Nitroimidazoles Cannot Substitute for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0)


Despite sharing the 2-methyl-5-nitroimidazole core with clinically used agents such as metronidazole (LogP −0.01, tPSA 83.87 Ų), tinidazole (LogP −0.35, tPSA ~95 Ų), and secnidazole (LogP 0.22–0.48), N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide exhibits a markedly different physicochemical signature: its LogP of 1.16 is approximately 2 orders of magnitude more lipophilic than metronidazole, and its tPSA of 96.23 Ų reflects additional hydrogen-bond acceptor capacity from the benzamide carbonyl [1]. Compared to its closest structural congener, metronidazole benzoate (ester linkage; LogP 1.64–2.48; tPSA 89.94 Ų), the target compound contains a secondary amide bond in place of the ester, conferring superior hydrolytic stability and altered metabolic susceptibility . These quantifiable differences in lipophilicity, polar surface area, and bond chemistry directly govern membrane permeability, solubility, and enzymatic processing—meaning that in-class compounds cannot be interchanged without altering the experimental or pharmacokinetic outcome [2].

Quantitative Comparator Evidence for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0): Lipophilicity, Polar Surface Area, & Bond Stability Differentiation


Lipophilicity (LogP) Superiority Over Metronidazole, Tinidazole, and Secnidazole Enables Enhanced Membrane Partitioning

The target benzamide exhibits an experimentally determined LogP of 1.16, representing a > 2-log increase in lipophilicity compared to metronidazole (LogP −0.01), a ~1.5-log increase over tinidazole (LogP −0.35 to 0.15), and a ~0.7-log increase over secnidazole (LogP 0.22–0.48) [1]. This magnitude of LogP difference (Δ > 1.0) is pharmacokinetically meaningful, as it predicts substantially greater partitioning into lipid bilayers and enhanced passive membrane permeability based on established Hansch-Fujita principles [2].

Lipophilicity Membrane permeability 5-Nitroimidazole SAR

Amide Bond Hydrolytic Stability Advantage Over the Ester-Linked Structural Analog Metronidazole Benzoate

The target compound contains a secondary amide bond (benzamide) linking the nitroimidazole-ethyl moiety to the phenyl ring, in contrast to metronidazole benzoate (CAS 13182-89-3, MW 275.26) which contains an ester linkage . Amide bonds exhibit substantially greater resistance to both acid- and base-catalyzed hydrolysis compared to esters, and are not substrates for ubiquitous esterases that rapidly cleave metronidazole benzoate in vivo [1]. While no direct comparative hydrolysis half-life data are available for these two specific compounds, the generalized amide-vs-ester stability ratio ranges from 10² to 10⁴ under physiological pH conditions, based on the well-characterized difference in carbonyl electrophilicity between amides and esters [1].

Hydrolytic stability Amide vs ester Prodrug metabolism

Elevated Topological Polar Surface Area (tPSA) Distinguishes the Benzamide from Metronidazole and Its Ester Prodrug

The target compound possesses a tPSA of 96.23 Ų, which is 12.36 Ų higher than metronidazole (tPSA = 83.87 Ų) and 6.29 Ų higher than metronidazole benzoate (tPSA = 89.94 Ų) . This difference arises from the additional hydrogen-bond acceptor (amide carbonyl oxygen) and donor (amide N–H) present in the benzamide but absent in metronidazole (which bears only a hydroxyl group) and in the ester analogue (which lacks an H-bond donor). According to Veber's rules, a tPSA < 140 Ų is compatible with oral bioavailability; within this range, tPSA differences of >5 Ų have been correlated with measurable changes in Caco-2 permeability and intestinal absorption in congeneric series [1].

Polar surface area Drug-likeness Oral bioavailability prediction

Validated Reverse-Phase HPLC Method with UV and MS Compatibility Enables Reliable Purity and Pharmacokinetic Analysis

A dedicated reverse-phase HPLC method has been established and reported for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. The method is described as compatible with Mass Spectrometry (MS) detection by substitution of phosphoric acid with formic acid, and is further scalable to UPLC using smaller 3 µm particle columns. This method is explicitly suitable for impurity isolation via preparative separation and for pharmacokinetic studies [1]. By contrast, no dedicated, publicly available HPLC method with documented MS compatibility was identified for the closely related metronidazole benzamide structural analogs in a research-grade context.

HPLC method Purity assessment Pharmacokinetic analysis

Comprehensive Spectral Fingerprint (NMR, FTIR, UV-Vis) from Janssen Pharmaceutica Reference Lot Ensures Identity Verification

The compound is documented with 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum (KBr wafer technique), and 1 UV-Vis spectrum (methanol solvent) in the Wiley KnowItAll spectral library, derived from a sample originally provided by J. Van Rompay, Janssen-Pharmaceutica N.V., Beerse, Belgium [1]. This multi-modal spectral dataset enables definitive identity confirmation against a pharmaceutical-industry-sourced reference. Many comparator nitroimidazole derivatives—particularly research-grade metronidazole benzamide analogs—lack publicly available, multi-technique spectral reference data from a verified pharmaceutical source.

Spectral characterization Reference standard Identity verification

Recommended Application Scenarios for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide (CAS 55455-18-0) Based on Quantitative Differentiation Evidence


Permeability and Tissue Distribution Studies Requiring Enhanced Lipophilicity Over Metronidazole

Researchers investigating structure-permeability relationships within the 5-nitroimidazole class may select this benzamide for its LogP of 1.16—substantially higher than metronidazole (LogP −0.01), tinidazole, and secnidazole [1]. At physiologically relevant pH, this LogP difference predicts approximately 10-fold greater lipid bilayer partitioning, making the compound suitable for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or tissue distribution experiments where enhanced passive diffusion is desired. The higher tPSA (96.23 Ų) and additional amide H-bond donor simultaneously allow researchers to interrogate the interplay between lipophilicity and hydrogen-bonding capacity in determining permeability outcomes .

Chemical Stability Investigations Comparing Amide vs. Ester Nitroimidazole Conjugates

The secondary amide bond of the benzamide provides a chemically stable scaffold for studies requiring resistance to hydrolytic degradation, such as long-term solution stability testing, formulation development at non-neutral pH, or in vitro assays in esterase-rich biological matrices (plasma, liver microsomes, intestinal homogenates) [2]. Paired comparison with metronidazole benzoate (ester analog, CAS 13182-89-3) enables direct assessment of how the amide-to-ester substitution affects hydrolytic half-life, metabolic stability, and prodrug activation kinetics .

Bioanalytical Method Development and Pharmacokinetic Studies Leveraging a Pre-Validated HPLC Method

Analytical laboratories requiring rapid deployment of a purity or pharmacokinetic method can utilize the published reverse-phase HPLC protocol with MS compatibility, which is scalable from analytical to preparative scale [3]. This method can serve as a starting point for developing validated bioanalytical assays in plasma or tissue homogenates, reducing method development timelines compared to compounds lacking publicly documented separation conditions.

Reference Standard for Identity Verification in Nitroimidazole Research Programs

Pharmaceutical and academic laboratories conducting nitroimidazole medicinal chemistry programs may utilize this compound as an identity reference standard, supported by its multi-technique spectral dataset (NMR, FTIR, UV-Vis) traceable to a Janssen Pharmaceutica reference lot [4]. The spectral data facilitate unambiguous structural confirmation of newly synthesized benzamide-containing nitroimidazole derivatives and support regulatory documentation for compound identity.

Quote Request

Request a Quote for N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.